molecular formula C17H17N3O3S2 B2615592 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941925-08-2

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2615592
CAS No.: 941925-08-2
M. Wt: 375.46
InChI Key: FBKKEXBPZNTJQI-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophenyl group: This step involves the reaction of the oxadiazole intermediate with a thiophenyl halide in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the thiophenyl intermediate reacts with a methoxyphenyl halide.

    Formation of the butanamide linkage: The final step involves the reaction of the intermediate with a butanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: shares similarities with other compounds containing oxadiazole rings, methoxyphenyl groups, and thiophenyl groups.

Uniqueness

  • The combination of these functional groups in a single molecule gives this compound unique chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-22-12-6-8-13(9-7-12)24-10-3-5-15(21)18-17-20-19-16(23-17)14-4-2-11-25-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKEXBPZNTJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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